

# A Guide to Comparing Photoresist Formulations Using Z-Factor Analysis

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In the competitive landscape of semiconductor manufacturing and microfabrication, the selection of an optimal photoresist is paramount to achieving desired lithographic outcomes. Researchers and drug development professionals often face the challenge of comparing various photoresist formulations to identify the most suitable candidate for their specific applications. Z-factor analysis provides a robust statistical method for quantifying and comparing the performance of photoresists by integrating three critical parameters: resolution, line-edge roughness (LER), and sensitivity. This guide offers a comprehensive comparison of photoresist formulations utilizing Z-factor analysis, complete with experimental data, detailed protocols, and visual workflows to aid in informed decision-making.

## **Understanding the Z-Factor in Photolithography**

The Z-factor is a consolidated figure of merit used to evaluate the overall performance of a photoresist, particularly in advanced applications like Extreme Ultraviolet (EUV) lithography.[1] [2][3] It mathematically combines the key performance indicators of resolution (RES), line-edge roughness (LER), and photosensitivity (SEN) into a single value. The formula is expressed as:

Z-factor =  $(Resolution)^3 \times (Line-Edge Roughness)^2 \times (Sensitivity)[2][3]$ 

A lower Z-factor generally indicates a higher-performing photoresist, signifying a better balance between achieving fine features, smooth pattern edges, and high throughput. This metric is invaluable for objectively ranking different photoresist formulations and tracking performance improvements over time.[4]



## **Comparative Performance of Photoresist Formulations**

The following table summarizes the lithographic performance and calculated Z-factors for a selection of hypothetical photoresist formulations under EUV exposure. This data illustrates how Z-factor can be used to directly compare the overall performance of different materials.

Photoresist Formulation	Resolution (HP, nm)	LER (nm)	Sensitivity (mJ/cm²)	Z-factor (nm <sup>5</sup> ·mJ/cm²)
Formulation A	22	2.9	16	1.4E-08
Formulation B	22	2.7	20	1.6E-08
Formulation C	22	3.7	15	2.2E-08
Formulation D	22	4.2	13	2.4E-08
Formulation E	22	3.8	17	2.6E-08
Formulation F (TTC)	18	1.97	13.1	1.28E-08

Data adapted from various EUV photoresist performance reports.[1][2]

## **Experimental Protocol for Z-Factor Analysis**

A standardized experimental protocol is crucial for obtaining reliable and comparable data for Z-factor analysis. The following methodology outlines the key steps from substrate preparation to data analysis.

- 1. Substrate Preparation and Underlayer Coating:
- Begin with a clean silicon wafer.
- Apply an underlayer (e.g., Si-HM) via spin-coating to improve adhesion and mitigate pattern collapse.[3] The choice of underlayer can influence the final performance.[5]
- Thermally cure the underlayer according to the manufacturer's specifications.
- 2. Photoresist Coating:



- Spin-coat the photoresist formulation onto the prepared substrate to achieve a uniform film of a specified thickness (e.g., 35-80 nm).[2][6]
- Perform a post-application bake (PAB) to remove residual solvent and solidify the resist film.
- 3. Exposure:
- Expose the photoresist-coated wafer using a lithography tool, such as an EUV scanner.
- Use a patterned mask to define the desired features (e.g., lines and spaces).
- Vary the exposure dose across the wafer to determine the optimal sensitivity.[7]
- 4. Post-Exposure Bake (PEB):
- Perform a PEB to catalyze the acid-driven chemical amplification reaction in chemically amplified resists (CARs).[7][8] The temperature and duration of the PEB are critical process parameters.
- 5. Development:
- Immerse the wafer in a developer solution (e.g., aqueous base) to dissolve the exposed (for positive-tone) or unexposed (for negative-tone) regions of the photoresist.
- Rinse with deionized water and dry the wafer.
- 6. Metrology and Data Analysis:
- Use a scanning electron microscope (SEM) to image the patterned photoresist features.
- Measure the critical dimension (CD) to determine the resolution (half-pitch).
- Quantify the line-edge roughness (LER) from the SEM images.
- Determine the sensitivity (dose-to-size) as the exposure dose required to achieve the target CD.



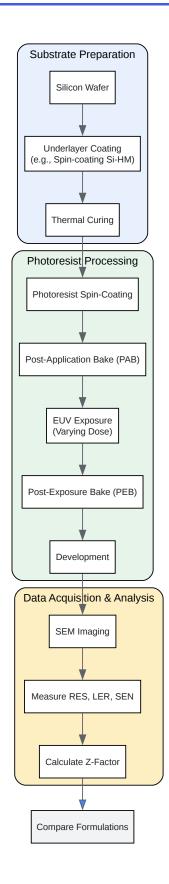


• Calculate the Z-factor using the collected data for resolution, LER, and sensitivity.

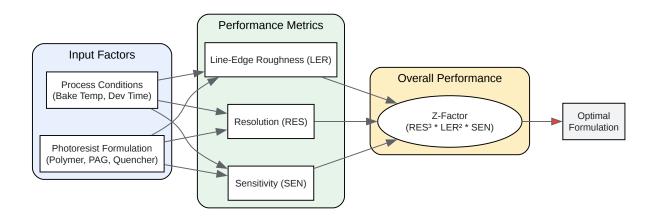
## **Visualizing the Process and Logic**

To better understand the experimental sequence and the interplay of factors influencing photoresist performance, the following diagrams are provided.









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